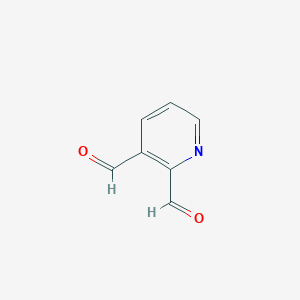

Pyridine-2,3-dicarbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-2,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBLXLFKRJWZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495283 | |

| Record name | Pyridine-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-93-8 | |

| Record name | Pyridine-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Chemistry of Pyridine 2,3 Dicarbaldehyde

Overview of Aldehyde Reactivity in Pyridine (B92270) Systems

The reactivity of aldehyde groups attached to a pyridine ring is significantly influenced by the electronic properties of the heteroaromatic system. The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. stackexchange.commdpi.com This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), which delocalizes electron density away from the ring carbons. stackexchange.com

This deactivation of the ring makes the pyridine nucleus less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. mdpi.comyoutube.com Consequently, the aldehyde groups attached to this electron-poor ring experience an enhanced electrophilic character at their carbonyl carbons. This heightened electrophilicity makes them more susceptible to nucleophilic addition and condensation reactions compared to aldehydes on a simple benzene (B151609) ring. The aldehyde at the C2 position is expected to be more electrophilic than the one at the C3 position due to its closer proximity to the strongly inductively withdrawing nitrogen atom. quimicaorganica.org

Nucleophilic Additions and Condensation Reactions

The electron-deficient nature of the carbonyl carbons in Pyridine-2,3-dicarbaldehyde makes them prime targets for a variety of nucleophiles. These reactions typically involve the initial attack of the nucleophile on a carbonyl carbon, followed by either a simple addition or a subsequent elimination of a water molecule (condensation).

One of the most fundamental reactions of this compound is its condensation with primary amines to form imines, commonly known as Schiff bases. scirp.org This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to yield the C=N double bond of the imine. oiccpress.com Given the presence of two aldehyde groups, this compound is an excellent building block for creating more complex structures.

When reacted with bifunctional primary amines, such as diamines, it serves as a precursor for macrocyclic Schiff base ligands. The reaction of one molar equivalent of this compound with one molar equivalent of a diamine (e.g., ethylenediamine (B42938) or 1,4-diaminobenzene) can lead to the formation of [2+2] or [1+1] macrocyclic products through a double condensation reaction. researchgate.netlongdom.org These macrocyclic ligands are of significant interest in coordination chemistry due to their ability to encapsulate metal ions, forming stable complexes. nih.gov

Table 1: Examples of Schiff Bases Derived from Pyridine Aldehydes

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| Pyridine-2-carboxaldehyde | 1,4-Diaminobenzene | Binuclear Schiff Base Ligand | Metal Complexation, Catalysis researchgate.net |

| Pyridine-2-carboxaldehyde | o-Phenylenediamine | Tetradentate Schiff Base Ligand | Coordination Chemistry researchgate.net |

| This compound | 2,3-Diaminopyridine | Macrocyclic Schiff Base | Ligand for Metal Complexes oiccpress.com |

| This compound | Ethylenediamine | [1+1] or [2+2] Macrocycle | Ion Sensing, Catalysis |

The adjacent positioning of the two aldehyde groups in this compound provides a unique template for the synthesis of fused heterocyclic systems through cyclocondensation reactions. By reacting with molecules containing two nucleophilic centers, it can form new five- or six-membered rings fused to the pyridine core.

For instance, reaction with hydrazine (B178648) or its derivatives can yield pyridazines fused to the pyridine ring. Similarly, condensation with compounds containing active methylene (B1212753) groups flanked by electron-withdrawing groups (e.g., malononitrile (B47326) or ethyl cyanoacetate) can lead to the formation of fused pyridothieno[2,3-d]pyrimidines and related heterocycles after subsequent reaction steps. researchgate.net These reactions are crucial for building complex polycyclic aromatic systems which are often investigated for their pharmacological properties.

Redox Chemistry of the Aldehyde Functionalities

The aldehyde groups of this compound can undergo both oxidation and reduction, providing pathways to other important functional derivatives.

Oxidation: The aldehyde groups can be readily oxidized to the corresponding carboxylic acids, yielding Pyridine-2,3-dicarboxylic acid (also known as quinolinic acid). This transformation can be achieved using various oxidizing agents. Industrially, this acid is often prepared by the oxidation of quinoline (B57606), a process where the dicarbaldehyde is a conceptual intermediate. google.comresearchgate.netgoogleapis.com Pyridine-2,3-dicarboxylic acid is a valuable intermediate, notably in the synthesis of herbicides and pharmaceuticals. google.com Its anhydride (B1165640) is a key precursor for preparing certain imidazolinone herbicides.

Reduction: The aldehyde functionalities can be reduced to primary alcohols to form Pyridine-2,3-dimethanol . This can be accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting diol is a useful building block for synthesizing polyesters or as a ligand in coordination chemistry. Furthermore, the pyridine ring itself can act as a redox-active ligand, capable of accepting electrons to form a radical anion, especially when coordinated to a transition metal. nih.gov

Table 2: Redox Reactions of this compound

| Reaction Type | Reagent(s) | Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | Pyridine-2,3-dicarboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | Pyridine-2,3-dimethanol |

Regio- and Chemoselectivity in Chemical Transformations

When this compound reacts with a limited amount of a nucleophile, the question of regioselectivity arises: which of the two non-equivalent aldehyde groups will react preferentially? wikipedia.org

Electronic Effects: The aldehyde group at the C2 position is directly adjacent to the ring nitrogen. It is therefore more strongly influenced by the nitrogen's inductive electron withdrawal than the C3-aldehyde. This makes the C2-carbonyl carbon more electrophilic and, in many cases, the kinetically favored site for nucleophilic attack. quimicaorganica.orgnih.gov

Steric Effects: Conversely, the C2 position is also more sterically hindered due to the proximity of the ring nitrogen and the adjacent aldehyde group at C3. A bulky nucleophile might therefore preferentially attack the less hindered C3-aldehyde. The outcome of a reaction can thus be directed by the choice of nucleophile and reaction conditions. researchgate.net

Chemoselectivity becomes important when using reagents that could potentially react with both the aldehyde groups and the pyridine ring itself. For example, strong organometallic nucleophiles like organolithium reagents can add to the C2 or C4 positions of the pyridine ring itself, leading to dearomatization, in addition to attacking the carbonyl groups. acs.orgnih.govnih.gov Therefore, careful selection of reagents and reaction conditions is crucial to control the outcome and achieve the desired transformation, whether it be selective mono-derivatization of one aldehyde group or a specific reaction involving both.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving Pyridine 2,3 Dicarbaldehyde Derivatives

Ligand Design Principles from Pyridine-2,3-Dicarboxylic Acid and Analogues

The design of ligands derived from pyridine-2,3-dicarbaldehyde is heavily informed by the coordination behavior of pyridine-polycarboxylic acids, such as pyridine-2,3-dicarboxylic acid (2,3-pydcH2). These molecules offer a combination of a nitrogen donor from the pyridine (B92270) ring and oxygen donors from the carboxylate groups, allowing for the formation of stable chelate rings with metal ions.

Key design principles gleaned from these analogues include:

Donor Atom Placement : The relative positioning of the nitrogen and oxygen donor atoms dictates the geometry of the resulting metal complexes. The ortho positioning of the functional groups in 2,3-pydc, for example, facilitates the formation of a five-membered chelate ring involving the pyridine nitrogen and one oxygen from the adjacent carboxylate group. This chelating effect enhances the stability of the resulting complexes.

Coordination Versatility : Pyridine-dicarboxylates can be partially or fully deprotonated, leading to a variety of coordination modes. They can act as bidentate, tridentate, or bridging ligands, connecting multiple metal centers to form polynuclear complexes or extended coordination polymers. researchgate.net The incorporation of carboxylate groups is a known strategy to enhance coordination capability, enabling the growth of high-dimensional networks. researchgate.net

Structural Control : By modifying the pyridine backbone or the functional groups, it is possible to tune the structural, electronic, and photoluminescent properties of the resulting metal-organic frameworks. For instance, the use of flexible bispyridyl co-ligands in conjunction with pyridine-2,3-dicarboxylate has led to the synthesis of 2D and 3D coordination polymers with interesting topologies and intense fluorescent emissions. researchgate.netrsc.org

These principles are directly applicable to ligands derived from this compound. The aldehyde groups can be converted into imines (Schiff bases) or other functional groups that introduce new donor atoms (e.g., nitrogen, oxygen, sulfur), expanding the coordination possibilities while retaining the core pyridine nitrogen donor.

Coordination Modes of this compound-Derived Ligands

Ligands derived from this compound, typically through Schiff base condensation with various amines, are multidentate systems capable of diverse coordination behaviors. The resulting imine groups, along with the pyridine nitrogen, create a versatile donor set that can adapt to the preferred coordination geometry of different metal ions.

While Schiff base ligands derived from this compound are primarily N,N',N''-donors (two imine nitrogens and the pyridine nitrogen), modifications can introduce oxygen donors. For example, condensation with aminoalcohols would yield ligands with N,N',N'',O,O'-donor sets. The coordination geometry around the metal center is highly dependent on the specific ligand and the metal ion.

Drawing parallels from the closely related pyridine-2,6-dicarbaldehyde derivatives, tridentate Schiff base ligands can form two five-membered chelate rings with a metal ion, resulting in stable complexes. mdpi.com In mononuclear complexes where two such tridentate ligands coordinate to a single metal center, a distorted octahedral geometry is commonly observed. mdpi.commdpi.com For instance, iron(II) complexes with two tridentate Schiff base ligands derived from pyridine-2,6-dicarboxaldehyde exhibit a Fe-N6 distorted octahedral coordination environment. mdpi.com

The ability of a ligand to bind to a metal ion via multiple donor atoms is known as chelation, which leads to enhanced complex stability. Ligands derived from pyridine-dicarbaldehydes are excellent chelating agents. A single ligand can wrap around a metal ion, satisfying multiple coordination sites simultaneously. For example, Schiff bases derived from pyridine-2,6-dicarbaldehyde can act as planar multidentate ligands that mimic the properties of macrocycles. nih.gov

Beyond chelating a single metal center, these ligands possess the capability to bridge multiple metal ions, a critical feature for the construction of polynuclear complexes and coordination polymers. The pyridine nitrogen can coordinate to one metal center while the imine functionalities bind to another, or the entire ligand can act as a bridge. This bridging can occur in various modes, leading to structures of different dimensionalities (1D, 2D, or 3D). The flexibility and diverse coordination modes of ligands based on pyridine-dicarboxylic acids, which can act as µ3- or µ4-linkers, illustrate the potential bridging capabilities that can be engineered into dicarbaldehyde-derived ligands. acs.org

Synthesis and Structural Diversity of Metal Complexes

The reaction of this compound-derived ligands with various metal salts under different conditions (e.g., room temperature, solvothermal) yields a rich variety of metal complexes. These range from simple zero-dimensional (0D) discrete molecules to infinite one-, two-, or three-dimensional (1D, 2D, 3D) coordination polymers and MOFs.

Mononuclear complexes are formed when one or more ligands coordinate to a single central metal ion. These are often synthesized under mild conditions and serve as fundamental building blocks for more complex structures. For example, mononuclear Cu(II) complexes have been synthesized using pyridine-2,6-dicarboxylic esters, where the ligand coordinates in a tridentate O,N,O fashion. mdpi.com Similarly, Schiff base ligands from pyridine-2,6-dicarbaldehyde have been used to create mononuclear Ni(II) complexes with a distorted square-planar N3S geometry after an unexpected in-situ ligand modification. nih.gov

Polynuclear complexes contain two or more metal centers held together by bridging ligands. These structures are of interest for studying magnetic interactions and mimicking biological systems. core.ac.uk Ligands derived from pyridine-dicarboxamides, which are structurally related to dicarbaldehyde derivatives, have been used to prepare polynuclear Zn(II) and Cd(II) complexes. researchgate.net The separation between metal ions and the geometry of the bridging ligands are crucial factors that determine the properties of these complexes.

| Complex Formula | Ligand Source | Metal Ion | Dimensionality | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| [Cu(2,3-pydc)(bpp)]·2.5H₂O | Pyridine-2,3-dicarboxylic acid | Cu(II) | 3D | 4-connected node | rsc.org |

| [Zn(2,3-pydc)(bpp)]·2.5H₂O | Pyridine-2,3-dicarboxylic acid | Zn(II) | 3D | 4-connected node | rsc.org |

| Fe(L)₂₂·CH₃OH (L = Schiff base) | Pyridine-2,6-dicarbaldehyde | Fe(II) | 0D (Mononuclear) | Distorted Octahedral (FeN₆) | mdpi.com |

| [Ni(C₁₉H₁₁N₃OS₂)] | Pyridine-2,6-dicarbaldehyde | Ni(II) | 0D (Mononuclear) | Distorted Square-Planar (N₃S) | nih.gov |

| [Zn₆(μ₄-O)₂(L)₄] (L = dicarboxamide) | Pyridine-2,6-dicarboxamide | Zn(II) | 0D (Polynuclear) | - | researchgate.net |

When ligands effectively bridge metal centers in a repeating fashion, extended structures such as coordination polymers and MOFs are formed. The final dimensionality of the network is guided by the coordination preferences of the metal ion and the geometry of the organic linker.

1D Coordination Polymers : These are chain-like structures. For instance, a chain polymer of copper has been synthesized using pyridine-3,5-dicarboxylic acid and a template molecule. rsc.org

2D Coordination Polymers : These form layered structures. Several 2D coordination polymers have been assembled using adaptable pyridine-dicarboxylic acid linkers with Co(II), Ni(II), and Mn(II), often exhibiting sql (square lattice) or hcb (honeycomb) topologies. acs.orgnih.govnih.gov

3D Metal-Organic Frameworks : These are porous, crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of a 3D MOF has been achieved using a pyridine-dicarboxylate linker and copper(II), resulting in a framework with a complex tfk topology. acs.orgnih.gov Similarly, reactions involving pyridine-2,3-dicarboxylic acid have yielded 3D frameworks with Cu(II), Zn(II), and Cd(II), demonstrating how this ligand family can produce robust, interpenetrating networks. researchgate.netrsc.org

The synthesis of these extended structures often requires specific conditions, such as solvothermal reactions, which provide the necessary energy to overcome kinetic barriers and facilitate the formation of thermodynamically stable crystalline products. mdpi.com The choice of solvent and ancillary ligands can also play a crucial role in directing the final structure. mdpi.com

Heterometallic Coordination Polymers

Schiff base ligands derived from this compound are effective building blocks for the synthesis of heterometallic coordination polymers. These polymers incorporate at least two different metal ions within their framework, leading to materials with potentially synergistic or unique properties arising from the interplay between the different metal centers. The design of these materials often relies on the selective coordination of different metal ions to specific donor sites within the ligand.

The compartmental nature of Schiff base ligands derived from this compound, often featuring distinct N- and O-donor environments, allows for the selective coordination of different types of metal ions, such as d-block and f-block elements. This selective coordination is a key strategy in the rational design of heterometallic coordination polymers.

A notable example involves the synthesis of 2D coordination polymers using the heptadentate 2,6-diacetylpyridine (B75352) bis(nicotinoylhydrazone) Schiff base ligand (H2L). In these structures, both homometallic and heterometallic frameworks have been achieved. For instance, isostructural two-dimensional polymers have been synthesized, including {[ZnL]∙0.5dmf∙1.5H2O}n, {[Zn0.75Cd1.25L2]∙dmf∙0.5H2O}n, and {[MnZnL2]∙dmf∙3H2O}n mdpi.com. These compounds demonstrate the versatility of the pyridine-based Schiff base ligand in accommodating different metal ions and forming extended networks. The crystal structures of these polymers reveal that the metal ions are coordinated by the ligand, and the resulting layers are further organized in the solid state mdpi.com.

The synthesis of these heterometallic polymers is typically carried out under solvothermal conditions, which allows for the crystallization of the extended structures. The resulting materials can exhibit interesting properties, such as photoluminescence, which can be tuned by the choice of metal ions incorporated into the framework mdpi.com.

| Compound | Metal Ions | Dimensionality | Ref. |

| {[ZnL]∙0.5dmf∙1.5H2O}n | Zn(II) | 2D | mdpi.com |

| {[Zn0.75Cd1.25L2]∙dmf∙0.5H2O}n | Zn(II), Cd(II) | 2D | mdpi.com |

| {[MnZnL2]∙dmf∙3H2O}n | Mn(II), Zn(II) | 2D | mdpi.com |

Supramolecular Assembly and Self-Recognition Processes

Hydrogen Bonding Interactions in Solid-State Structures

Hydrogen bonding is a dominant force in the supramolecular assembly of coordination complexes derived from this compound. These interactions can occur between the ligand, coordinated solvent molecules, and counter-ions, leading to the formation of higher-dimensional networks.

In the crystal structures of coordination polymers based on pyridine-dicarboxylate ligands, O—H⋯O and C—H⋯O hydrogen bonds are frequently observed. For example, in a heterometallic Co(II)-Ca(II) coordination polymer, these hydrogen bonds, along with π–π stacking, link the polymeric chains and lattice water molecules to create a three-dimensional framework nih.gov. The presence of coordinated water molecules often facilitates the formation of extensive hydrogen-bonding networks, which significantly contribute to the stability of the crystal structure.

In the case of the aforementioned 2D coordination polymers involving the 2,6-diacetylpyridine bis(nicotinoylhydrazone) Schiff base ligand, the coordination layers are reinforced by intralayer C—H⋯O hydrogen bonds. Furthermore, solvent molecules such as water and dimethylformamide (dmf) are accommodated in the interlayer spaces and are held in place through C—H⋯O hydrogen bonds with the pyridine rings of the nicotinamide (B372718) moieties of the ligand mdpi.com.

| Interaction Type | Donor | Acceptor | Compound Type | Ref. |

| O—H⋯O | Coordinated Water | Carboxylate Oxygen | Heterometallic Polymer | nih.gov |

| C—H⋯O | Ligand C-H | Coordinated Water | Heterometallic Polymer | nih.gov |

| C—H⋯O | Ligand C-H | Ligand Carbonyl Oxygen | 2D Coordination Polymer | mdpi.com |

| C—H⋯O | Ligand C-H | Solvent Oxygen (dmf) | 2D Coordination Polymer | mdpi.com |

π-Stacking and Other Noncovalent Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of the pyridine moieties are a significant factor in the supramolecular assembly of these compounds. These interactions, though weaker than hydrogen bonds, play a crucial role in the organization of the molecules in the crystal lattice.

Offset π–π stacking interactions are commonly observed in the crystal packing of coordination polymers containing pyridine rings. In the Co(II)-Ca(II) heterometallic polymer mentioned earlier, offset π–π stacking interactions with intercentroid distances of 3.551(1) Å and 3.746(1) Å are present between inversion-related pyridine rings, contributing to the formation of the 3D supramolecular framework nih.gov.

| Interaction Type | Aromatic Rings | Intercentroid Distance (Å) | Compound Type | Ref. |

| Offset π–π stacking | Pyridine-Pyridine | 3.551 (1) | Heterometallic Polymer | nih.gov |

| Offset π–π stacking | Pyridine-Pyridine | 3.746 (1) | Heterometallic Polymer | nih.gov |

Advanced Applications in Chemical Research and Materials Science

Development of Chemosensors and Fluorescent Probes

The strategic placement of two formyl groups on the pyridine (B92270) scaffold makes Pyridine-2,3-dicarbaldehyde an excellent precursor for constructing chemosensors and fluorescent probes. Through Schiff base condensation reactions with various amines, a diverse library of ligands can be synthesized, exhibiting specific responses to a range of analytes. researchgate.net

Mechanisms of Sensing for Metal Ions and Anions

Schiff bases derived from pyridine aldehydes are effective in ion recognition due to the presence of the imine nitrogen, which is basic and has π-acceptor properties. researchgate.net The sensing mechanism of these chemosensors often involves the coordination of the metal ion with the nitrogen and oxygen atoms of the Schiff base ligand. This interaction can lead to several photophysical changes, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). monash.edu

For instance, in the CHEF mechanism, the binding of a metal ion to a non-fluorescent or weakly fluorescent ligand can restrict the C=N isomerization and other non-radiative decay pathways, leading to a significant enhancement of fluorescence. nih.gov Conversely, the PET mechanism can result in fluorescence quenching. In some cases, the interaction with an analyte can disrupt an existing PET process, causing a "turn-on" fluorescent response.

While specific studies on chemosensors derived solely from this compound for a wide range of anions are not extensively documented in the reviewed literature, the general principles of anion sensing by tripodal receptors suggest that hydrogen bonding and electrostatic interactions are key mechanisms. nih.gov

Design Strategies for "Turn-On" and "Turn-Off" Fluorescence

The design of "turn-on" and "turn-off" fluorescent probes is a key area of research. A "turn-on" response, where fluorescence is initiated or significantly enhanced upon analyte binding, is often preferred for its higher sensitivity and lower background signal. rsc.org Schiff base ligands derived from pyridine derivatives are instrumental in achieving this. For example, a novel "turn-on" fluorescent chemosensor for Al³⁺ was developed through the condensation of 1,1-bis-[2-hydroxy-3-acetyl-5-methylphenyl]methane with 2-picolyl amine, which utilizes ESIPT, CHEF, and C=N isomerization mechanisms. rsc.org

"Turn-off" sensors, on the other hand, exhibit a decrease or complete quenching of fluorescence upon binding to an analyte. This is often observed with paramagnetic metal ions which can quench fluorescence through energy or electron transfer. The interaction of a Schiff base with Cu²⁺, for instance, can lead to fluorescence quenching.

The choice between a "turn-on" and "turn-off" strategy depends on the target analyte and the desired application. Researchers can modulate the electronic properties of the fluorophore and the binding site to achieve the desired sensing mechanism.

Substrate Selectivity and Sensitivity Studies

The selectivity of a chemosensor for a specific ion is crucial for its practical application. Schiff bases derived from pyridine aldehydes have demonstrated high selectivity for various metal ions, including Al³⁺, Zn²⁺, and Cd²⁺. nih.govnih.gov This selectivity is governed by factors such as the size of the metal ion, its charge density, and the coordination geometry of the ligand.

The sensitivity of these sensors is often characterized by their limit of detection (LOD). For example, a Schiff base fluorescent probe for Al³⁺ exhibited a low detection limit of 1.98 x 10⁻⁸ mol/L. nih.gov Similarly, a diarylethene salicylhydrazide Schiff base derivative showed high sensitivity for Al³⁺ and Zn²⁺ with LODs of 8.31 × 10⁻⁸ mol L⁻¹ and 3.33 × 10⁻⁷ mol L⁻¹, respectively.

The following table summarizes the performance of some recently developed Schiff base fluorescent sensors for Al³⁺.

| Sensor Type | Target Ion | Limit of Detection (LOD) | Stoichiometry (Sensor:Ion) | Reference |

| Schiff Base | Al³⁺ | 1.98 x 10⁻⁸ M | 2:1 | nih.gov |

| Schiff Base | Al³⁺ | 4.79 x 10⁻⁸ M | 2:1 | nih.gov |

| Diarylethene Salicylhydrazide Schiff Base | Al³⁺ | 8.31 x 10⁻⁸ M | - | |

| 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline Schiff Base | Al³⁺ | 3.23 x 10⁻⁸ M | 2:1 | ejournal.by |

Role in Smart Materials and Catalysis

The reactivity of this compound also lends itself to the creation of advanced materials with dynamic properties, finding applications in luminescent materials and porous structures.

Luminescent Materials and Photoluminescence Properties

Metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The oxidized form of this compound, pyridine-2,3-dicarboxylic acid, has been utilized in the synthesis of luminescent MOFs. For example, zinc and cadmium MOFs based on pyridine-2,3-dicarboxylate have been shown to exhibit intense fluorescent emissions at room temperature. researchgate.net

The photoluminescence in these materials arises from the organic linker, the metal ion, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. The emission properties can be tuned by changing the metal ion or modifying the organic linker. These luminescent MOFs have potential applications in areas such as sensing, lighting, and optical devices. nih.gov

The table below details the photoluminescent properties of some MOFs synthesized using pyridine-2,3-dicarboxylate.

| Compound | Metal Ion | Emission Maximum | Reference |

| [Zn(2,3-pydc)(bpp)]·2.5H₂O | Zn²⁺ | Intense emission | researchgate.net |

| [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O | Cd²⁺ | Intense emission | researchgate.net |

Porous Materials and Adsorption Properties

Porous organic polymers (POPs) have emerged as promising materials for applications in gas storage and separation due to their high surface area and tunable porosity. nih.gov this compound can serve as a building block for the synthesis of such materials. For instance, two-dimensional porous 3d–4f heterometallic coordination polymers have been constructed using pyridine-2,3-dicarboxylic acid, which exhibit significant N₂ gas adsorption, suggesting their potential as porous materials. rsc.org

Covalent organic frameworks (COFs) are another class of porous crystalline polymers with ordered structures. Pyridine-based COFs have been shown to be efficient adsorbents for organic dyes. The incorporation of nitrogen-containing functional groups, such as those in pyridine, can provide active sites for adsorption through electrostatic interactions. The high surface area and ordered pore structure of these materials are crucial for their adsorption performance. nih.gov

Catalytic Applications in Organic Transformations

While direct catalytic use of this compound is not extensively documented, its primary role in catalysis stems from its function as a precursor to complex ligands, particularly through the formation of Schiff bases. Pyridinecarboxaldehyde derivatives are of significant interest as they can form Schiff base complexes that exhibit physiological effects and are valuable in synthetic chemistry. nih.gov

These Schiff base ligands, synthesized by the condensation of the dicarbaldehyde with various amines, can coordinate with a wide range of metal ions. The resulting metal complexes are the active species in various catalytic organic transformations. The pyridine nitrogen atom, along with the imine nitrogens and other potential donor atoms from the amine precursor, creates a multidentate coordination environment. This structure is crucial for the catalytic activity of the metal center.

For instance, Schiff base complexes involving pyridine aldehyde derivatives and metals like copper, manganese, and palladium have shown catalytic activity in reactions such as oxidations, epoxidations, and carbon-carbon bond-forming reactions. rsc.org Manganese(II) complexes with Schiff bases derived from 2,6-pyridinedicarbaldehyde, a related isomer, have been effective catalysts for the epoxidation of cyclohexene. rsc.org Similarly, copper(II) complexes with pyridine-2-carbaldehyde have been used in the synthesis of pyran derivatives. While these examples involve different isomers, they establish a well-founded precedent for the potential catalytic applications of ligands derived from this compound. The specific geometry and electronic properties imparted by the 2,3-substitution pattern can be expected to tune the catalytic selectivity and efficiency in unique ways, a subject of ongoing research interest.

Table 1: Catalytic Applications of Related Pyridine-aldehyde Derived Complexes

| Catalyst Type | Aldehyde Precursor | Metal Ion | Catalytic Application | Reference |

|---|---|---|---|---|

| Schiff Base Complex | Pyridine-2-carbaldehyde | Copper(II) | Synthesis of pyran derivatives | |

| Schiff Base Complex | 2,6-pyridinedicarbaldehyde | Manganese(II) | Epoxidation of cyclohexene | rsc.org |

Precursors for Advanced Organic Materials and Polymers

This compound serves as a valuable precursor for creating advanced organic materials, particularly functional polymers and high-performance materials. Its bifunctional nature, possessing two reactive aldehyde groups, allows it to be incorporated into polymer backbones or to act as a cross-linking agent.

Synthesis of Functional Polymers and Copolymers

The aldehyde functional groups of this compound can readily participate in condensation polymerization reactions with appropriate co-monomers. For example, reaction with diamines can lead to the formation of polyimines (also known as poly-Schiff bases), a class of polymers known for their thermal stability and chelating properties.

The incorporation of the pyridine ring into the polymer backbone imparts specific properties:

Metal Coordination: The nitrogen atom of the pyridine ring provides a built-in site for coordination with metal ions. This allows for the post-synthesis modification of the polymer with metal centers, creating materials with catalytic, magnetic, or electronic functionalities.

pH-Responsiveness: The basicity of the pyridine nitrogen can make the polymer's properties, such as solubility or conformation, sensitive to changes in pH.

While specific research on polymers derived directly from this compound is limited, extensive work has been done on polymers synthesized from the closely related Pyridine-2,3-dicarboxylic acid. This acid is used to create coordination polymers and metal-organic frameworks (MOFs), which are crystalline materials with porous structures. tandfonline.com These studies highlight the utility of the 2,3-disubstituted pyridine scaffold in building robust, multidimensional polymer networks.

Integration into High-Performance Materials

The unique properties of polymers and materials derived from the this compound scaffold make them suitable for integration into high-performance applications.

Coordination Polymers and MOFs: Following the precedent set by its dicarboxylic acid analogue, this compound can be used to synthesize ligands for metal-organic frameworks. tandfonline.com After conversion to Schiff bases or other multidentate ligands, it can be reacted with metal ions to form crystalline, porous materials. These materials are investigated for applications in gas storage, separation, and heterogeneous catalysis due to their high surface area and tunable pore environments. acs.orgacs.org

Membranes and Films: Functional polymers incorporating the this compound unit can be processed into membranes or thin films. The metal-chelating ability of these polymers is particularly useful for applications in ion separation or as sensory materials where the film's properties change upon exposure to specific metal ions.

Luminescent Materials: Coordination polymers and MOFs constructed using ligands derived from substituted pyridines often exhibit interesting photoluminescent properties. Metal complexes based on the Pyridine-2,3-dicarboxylate ligand, for example, have been shown to exhibit intense fluorescent emissions, suggesting that materials derived from the dicarbaldehyde could also be developed for applications in sensors, lighting, and optical devices.

Table 2: Properties and Potential Applications of Materials Derived from the Pyridine-2,3-Disubstituted Scaffold

| Material Class | Precursor | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Coordination Polymers / MOFs | Pyridine-2,3-dicarboxylic acid | Porosity, Luminescence | Gas storage, Catalysis, Sensors | tandfonline.com |

| Polyimines | This compound | Thermal Stability, Metal Chelation | High-performance plastics, Membranes | N/A |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) has been extensively employed to elucidate the molecular structure and conformational landscape of pyridine (B92270) derivatives, including aldehydes. nih.govmaterialsciencejournal.org For Pyridine-2,3-dicarbaldehyde, DFT calculations, typically using methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry. nih.gov These calculations predict key structural parameters like bond lengths, bond angles, and dihedral angles.

A critical aspect of this compound's structure is the relative orientation of the two adjacent aldehyde groups. The planarity of the molecule is a key determinant of its electronic properties. DFT studies allow for the exploration of different conformers, such as those where the aldehyde groups are cis or trans relative to each other and their orientation with respect to the pyridine ring. nih.gov Deviations from planarity, defined by the dihedral angles between the aldehyde groups and the aromatic ring, can be precisely calculated to understand steric hindrance and intramolecular interactions. nih.gov For related pyridine-dicarboxamides, conformations have been categorized as planar, semi-skew, and skew, a classification framework that can be applied to the dicarbaldehyde. nih.gov The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. materialsciencejournal.org

Table 1: Representative Calculated Structural Parameters for this compound using DFT

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C-C (ring) | Carbon-carbon bond lengths within the pyridine ring | 1.39 - 1.40 |

| C-N (ring) | Carbon-nitrogen bond lengths within the pyridine ring | 1.33 - 1.34 |

| C-C (aldehyde) | Bond between ring carbon and aldehyde carbon | 1.48 - 1.50 |

| C=O (aldehyde) | Carbonyl double bond in the aldehyde groups | ~1.21 |

| Bond Angles (°) | ||

| C-N-C | Angle within the pyridine ring at the nitrogen atom | ~117 |

| C-C-C | Angles within the pyridine ring | 118 - 121 |

| N-C-C(aldehyde) | Angle between the ring and the substituent | ~120 |

| Dihedral Angles (°) | ||

| O=C-C=N | Defines the orientation of the C2-aldehyde group | ~0 or ~180 |

| O=C-C=C | Defines the orientation of the C3-aldehyde group | Variable, depends on sterics |

Note: The values in this table are representative and derived from DFT studies on analogous pyridine aldehydes and dicarboxylic acids. Actual values may vary based on the specific computational method and basis set used. nih.govelectrochemsci.org

Analysis of Reactivity Indices and Reaction Mechanisms

DFT is a powerful tool for predicting the chemical reactivity of molecules through the calculation of various quantum chemical descriptors, often referred to as reactivity indices. electrochemsci.orgresearchgate.net These indices are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these calculations provide a quantitative measure of its susceptibility to electrophilic and nucleophilic attack.

Key reactivity indices include:

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap indicates higher reactivity and a greater ease of electronic excitation. electrochemsci.org

Ionization Potential (I): Related to the HOMO energy, it measures the molecule's ability to donate an electron.

Electron Affinity (A): Related to the LUMO energy, it indicates the ability to accept an electron.

Electronegativity (χ): The tendency to attract electrons.

Global Hardness (η) and Softness (σ): Hardness measures resistance to charge transfer, while softness is its inverse. Softer molecules are generally more reactive. electrochemsci.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile. electrochemsci.org

Studies on the closely related Pyridine-2,3-dicarboxylic acid have shown it to have the highest reactivity among its isomers based on these calculated parameters. electrochemsci.org Similar trends are expected for this compound, where the electron-withdrawing nature of the aldehyde groups influences the electronic structure of the pyridine ring.

Beyond static reactivity indices, computational methods are crucial for elucidating reaction mechanisms. rsc.org By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and model the step-by-step pathway of a chemical transformation, such as the reaction of the aldehyde groups with nucleophiles. researchgate.netrsc.org

Table 2: Calculated Global Reactivity Indices for Pyridine-2,3-dicarboxylic acid (as an analogue for this compound)

| Reactivity Index | Symbol | Formula | Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | EHOMO | - | -9.822 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -4.911 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.911 | High reactivity (lowest among isomers) |

| Ionization Potential | I | -EHOMO | 9.822 | High tendency to donate electrons |

| Electron Affinity | A | -ELUMO | 4.911 | High tendency to accept electrons |

| Electronegativity | χ | (I+A)/2 | 7.367 | High tendency to attract electrons |

| Global Hardness | η | (I-A)/2 | 2.456 | Low resistance to charge transfer |

| Electrophilicity | ω | χ²/2η | 11.026 | Strong electrophilic character |

Data sourced from a DFT study on Pyridine-2,3-dicarboxylic acid, which serves as a close electronic analogue. electrochemsci.org

Modeling of Coordination Complexes and Metal-Ligand Interactions

This compound is an effective chelating ligand, capable of coordinating to metal ions in a bidentate fashion through the pyridine nitrogen and one of the adjacent aldehyde oxygen atoms. Computational modeling is an indispensable tool for understanding the structure, stability, and electronic properties of the resulting metal complexes. researchgate.net

DFT calculations are used to optimize the geometry of these coordination complexes, providing detailed information on:

Coordination Geometry: Predicting whether the complex will adopt a structure such as octahedral, square planar, or tetrahedral around the metal center. nih.gov

Metal-Ligand Bond Distances: Calculating the precise lengths of the bonds between the metal ion and the donor atoms (N and O) of the ligand. mdpi.com

Bite Angle: Determining the N-Metal-O angle within the chelate ring, a key parameter influencing complex stability. nih.gov

Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to analyze the nature of the metal-ligand bonds. nih.gov This analysis can distinguish between ionic, covalent, and intermediate bonding types by examining properties at the bond critical point. nih.gov Such studies provide deep insights into the electronic structure and stability of these complexes, which is crucial for designing new functional materials and catalysts. rsc.org

Elucidation of Supramolecular Interactions

The arrangement of molecules in the solid state is governed by non-covalent supramolecular interactions, primarily hydrogen bonding. nih.gov For this compound, the aldehyde groups and the pyridine ring can participate in various weak interactions, such as C-H···O and C-H···N hydrogen bonds, which dictate the crystal packing. researchgate.net

Computational chemistry offers powerful methods to visualize and quantify these interactions:

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal lattice, providing a visual representation of close contacts and a quantitative breakdown of different types of interactions (e.g., H···H, C···H, O···H). nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface offer a clear summary of the nature and prevalence of these contacts. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): As with metal-ligand bonds, QTAIM can be used to identify and characterize hydrogen bonds by locating bond critical points between a hydrogen donor and acceptor. The properties of the electron density at these points can be used to estimate the strength and nature of the hydrogen bonds. acs.org

Non-Covalent Interaction (NCI) Plots: This visualization method highlights regions of space involved in non-covalent interactions, color-coding them to distinguish between attractive (like hydrogen bonds) and repulsive forces. mdpi.com

These computational tools are essential for crystal engineering, enabling the rational design of crystalline materials with specific structures and properties by controlling the underlying supramolecular synthons. mdpi.comrsc.org

Analytical and Spectroscopic Characterization of Pyridine 2,3 Dicarbaldehyde Derivatives and Reaction Products

Spectroscopic Techniques for Structural Elucidation

The structural confirmation and characterization of pyridine-2,3-dicarbaldehyde derivatives and their reaction products are accomplished through several key spectroscopic techniques.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, such as pyridine-dicarboxylic acids, FT-IR spectra provide valuable information about the vibrational modes of the molecule. For instance, the FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC) and its metal-organic frameworks (MOFs) have been recorded to confirm the coordination of the ligand to the metal center. Similarly, studies on various pyridine-dicarboxylic acids, including isomers like 2,3-pyridinedicarboxylic acid, have utilized FT-IR in conjunction with theoretical calculations to make unambiguous vibrational assignments. The characteristic vibrational bands for the carboxylic acid groups (O-H and C=O stretching) and the pyridine (B92270) ring (C-N and C=C stretching) are of particular interest.

| Compound/Derivative | Key FT-IR Vibrational Bands (cm⁻¹) | Reference |

| Pyridine-2,5-dicarboxylic acid (H2PDC) | Not specified in the provided text | researchgate.netresearchgate.net |

| Pyridine-dicarboxylic acids (general) | C=O stretching, O-H stretching, C-N stretching, C=C stretching | Not specified in the provided text |

| Diethyl 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)pyridine-3,5-dicarboxylate | Not specified in the provided text |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to characterize this compound derivatives.

¹H NMR: The proton NMR spectra of pyridine derivatives provide information about the chemical environment of the hydrogen atoms. For example, in the ¹H NMR spectrum of pyridine-2,6-dicarboxylic acid in DMSO-d₆, distinct signals are observed for the aromatic protons, with their chemical shifts and coupling constants providing insight into their positions on the pyridine ring. chemicalbook.com The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and their integration values are all used to piece together the molecular structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms in a molecule. For pyridine derivatives, distinct signals are observed for the carbons of the pyridine ring and any substituent groups. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, the ¹³C NMR spectrum of 2,3'-bipyridine (B14897) shows distinct signals for each of the carbon atoms in the two pyridine rings, allowing for their unambiguous assignment.

A comprehensive analysis combining both ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques like COSY and HMQC, allows for a complete structural elucidation of novel this compound derivatives and their reaction products.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2,3'-Bipyridine | CDCl₃ | 9.18 (d, J = 2.0 Hz, 1H), 8.75 – 8.65 (m, 1H), 8.63 (dd, J = 4.8, 1.6 Hz, 1H), 8.32 – 8.26 (m, 1H), 7.79 – 7.69 (m, 2H), 7.37 (dd, J = 8.0, 4.8 Hz, 1H), 7.28 – 7.22 (m, 1H) | 154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, 120.5 |

| Pyridine-2,6-dicarboxylic acid | DMSO-d₆ | 8.291, 8.238 | Not specified in the provided text |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of pyridine itself displays characteristic absorption maxima. sielc.comresearchgate.net For derivatives of this compound, the position and intensity of the absorption bands can be influenced by the nature and position of substituents on the pyridine ring, as well as by the solvent. In the study of metal complexes derived from pyridine dicarboxylic acids, UV-Vis spectroscopy is used to characterize the ligand-centered and potential charge-transfer transitions. For instance, pyridinedicarboxylate-Tb(III) complexes exhibit broad, intense absorption bands between 220 and 300 nm, corresponding to π-π* transitions of the ligand. nih.gov

| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) |

| Pyridine | Acidic mobile phase | 202, 254 |

| Pyridinedicarboxylate-Tb(III) complexes | Aqueous solution | 220-300 (broad), 272, 280 |

| Praseodymium(III) tris(pyridine-2,6-dicarboxylic acid) and its analogues | DMSO or H₂O | ~280 and other transitions |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The mass spectrum of pyridine-2,3-dicarboxylic anhydride (B1165640), a close derivative of this compound, has been reported in the NIST Mass Spectrometry Data Center. This provides a key piece of information for confirming the identity of this compound. In the study of reaction products, mass spectrometry can be used to identify the molecular ion peak, which corresponds to the molecular weight of the product, as well as fragmentation patterns that can provide clues about its structure.

| Compound | Ionization Method | Molecular Weight ( g/mol ) | Key m/z values |

| Pyridine-2,3-dicarboxylic anhydride | Electron Ionization | 149.1036 | Not specified in the provided text |

| Pyridine-2,6-dicarboxylic acid | Not specified | 167.12 | Not specified in the provided text |

Luminescence and Fluorescence Spectroscopy

Luminescence and fluorescence spectroscopy are used to investigate the photophysical properties of molecules, particularly their ability to emit light after being excited by absorption of photons. Derivatives of this compound, especially their metal complexes, have been studied for their luminescent properties. For example, metal-organic frameworks based on the pyridine-2,3-dicarboxylate ligand have been shown to exhibit intense fluorescent emissions at room temperature. rsc.org

Furthermore, pyridine-dicarboxylic acids, such as pyridine-2,6-dicarboxylic acid, are known to act as sensitizers for the luminescence of lanthanide ions like europium(III) and terbium(III). rsc.orgnih.gov In these systems, the pyridine-dicarboxylate ligand absorbs light and then transfers the energy to the lanthanide ion, which then emits its characteristic luminescence. The study of these complexes involves measuring their excitation and emission spectra, as well as their luminescence lifetimes and quantum yields. For instance, europium(III) complexes with pyridine-2,6-dicarboxylate (B1240393) have been reported to have very long luminescence lifetimes. rsc.org Similarly, the luminescence of terbium(III) is enhanced upon complexation with pyridine-2,6-dicarboxylate. nih.gov The photoluminescence of praseodymium(III) complexes with pyridine-2,6-dicarboxylic acid and its analogues has also been investigated. soton.ac.uk

| Derivative/Reaction Product | Type of Spectroscopy | Key Findings |

| Metal-organic frameworks with pyridine-2,3-dicarboxylate | Photoluminescence | Intense fluorescent emissions at room temperature. rsc.org |

| Europium(III) complexes with pyridine-2,6-dicarboxylate | Luminescence | Sensitization of Eu(III) luminescence with very long lifetimes. rsc.org |

| Terbium(III) complexes with pyridine-2,6-dicarboxylate | Luminescence | Enhancement of Tb(III) luminescence upon complexation. nih.gov |

| Praseodymium(III) complexes with pyridine-2,6-dicarboxylic acid | Photoluminescence | Ligand-sensitized emission from Pr(III). soton.ac.uk |

| Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile derivatives | Luminescence | Exhibit long-lived emissions and thermally activated delayed fluorescence (TADF). beilstein-journals.org |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique has been applied to various derivatives and reaction products of this compound to unambiguously establish their solid-state structures.

For example, the crystal structures of four co-crystals involving dicarboxylic acids and pyridine derivatives have been determined using single-crystal X-ray diffraction. mdpi.com This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. The crystal structures of thiazolo-pyridine dicarboxylic acid derivatives have also been investigated, revealing details about their molecular geometry and intermolecular hydrogen bonding networks. nih.gov

| Compound/Derivative | Crystal System | Space Group | Key Structural Features |

| (ox)₀.₅(2-CNpy) | Monoclinic | P2₁/c | Contains one molecule of 2-CNpy and 0.5 molecules of ox moiety in the asymmetric unit. mdpi.com |

| (adp)(4-CNpy)₂ | Triclinic | P1̅ | Not specified in the provided text. mdpi.com |

| (tp)(4-CNpy)₂ | Triclinic | P1̅ | Not specified in the provided text. mdpi.com |

| (adp)(3-CNpy)₂ | Triclinic | P1̅ | Not specified in the provided text. mdpi.com |

| Thiazolo-pyridine dicarboxylic acid derivatives | Monoclinic or Triclinic | P2₁, P2₁/c, or P1̅ | Weak and moderate hydrogen bonds detected. nih.gov |

| Metal-organic frameworks with pyridine-2,3-dicarboxylate | Not specified | Not specified | 2D → 3D parallel interpenetration or non-interpenetrating 3D CdSO₄ framework. rsc.org |

| Pyridine-2,6-dicarboxamide derivatives | Monoclinic | P2₁/n or P2₁/c | One dicarboxamide molecule in the asymmetric unit. nih.gov |

Single-Crystal X-ray Diffraction for Structural Determination

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For derivatives and reaction products of this compound, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and properties.

In the study of co-crystals involving pyridine derivatives and dicarboxylic acids, single-crystal X-ray diffraction has been instrumental in confirming the formation of the desired structures. mdpi.com For instance, the crystal structures of co-crystals are typically determined using a diffractometer equipped with a CCD detector and monochromatic radiation, such as Cu/Kα radiation (λ = 1.54178 Å). mdpi.com The resulting diffraction data are processed to solve and refine the crystal structure, providing detailed geometric parameters. mdpi.com

A key aspect of analyzing the crystal structures of pyridine derivatives is the determination of the protonation state of the pyridine nitrogen. The C–N–C bond angle within the pyridine ring is a reliable indicator: an angle in the range of 117–118° suggests a neutral pyridine, whereas a wider angle of 120–122° indicates the formation of a pyridinium (B92312) cation. mdpi.com Similarly, the bond lengths of the carboxylate groups can confirm whether deprotonation has occurred, with typical C=O and C-O(H) bond lengths being approximately 1.21 Å and 1.30 Å, respectively. mdpi.com

The table below presents representative crystallographic data for a derivative of a pyridine dicarboxylic acid, illustrating the type of information obtained from single-crystal X-ray diffraction studies.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Pyridine Dicarboxylic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnna |

| a (Å) | 7.94(10) |

| b (Å) | 11.06(7) |

| c (Å) | 17.09(6) |

| V (ų) | 1501(22) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.831 |

Data sourced from a study on a mononuclear copper(II) complex of pyridine-2,6-dicarboxylic acid monohydrate. gexinonline.com

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystalline nature of bulk materials. It is particularly useful for confirming the phase purity of a synthesized compound and for identifying the crystalline products formed after processes such as thermal decomposition.

In the context of pyridine-2,3-dicarboxylate complexes, PXRD patterns are used to verify the formation of mixed metal oxides after the thermal decomposition of the parent complexes in the air. researchgate.net This analysis confirms the identity of the resulting bulk material. researchgate.net For instance, the thermal decomposition of a heterometallic Co–Sr-2,3-pyridinedicarboxylate complex was shown to lead to the formation of a perovskite-type oxide, which was identified by diffraction methods. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for determining the thermal stability and decomposition pathways of this compound derivatives.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is widely used to study the thermal stability and decomposition of coordination polymers and other compounds derived from pyridine dicarboxylic acids.

TGA of pyridine-containing polymers has demonstrated their excellent thermal stability. researchgate.net For heterometallic complexes of 2,3-pyridinedicarboxylic acid, TGA is employed to investigate the decomposition process, which can lead to the formation of perovskite-type oxides. researchgate.net The analysis of pyridine dicarboxylic acid-based metal-organic frameworks (MOFs) by TGA has confirmed the formation of coordination polymers with specific metal-to-ligand stoichiometries and the absence of water molecules in the final structure. researchgate.net

Electrochemical Studies

Electrochemical studies, such as cyclic voltammetry, provide valuable information about the redox properties of molecules. These techniques are used to investigate the reduction and oxidation potentials of this compound derivatives and to understand their behavior in electrochemical reactions.

The electrochemical reduction of pyridine carboxylic acids has been studied at various electrodes to determine the reduction potentials and to identify the products formed. researchgate.net For example, the electroreduction of pyridine-3-carboxylic acid has been shown to yield pyridine-3-aldehyde. researchgate.net

In the context of dye-sensitized solar cells, electrochemical analysis of lanthanide complexes with pyridine-2,6-dicarboxylic acid ligands has been performed to understand their photoelectrochemical performance. nih.gov Furthermore, mechanistic studies of pyridinium electrochemistry have utilized cyclic voltammetry to investigate the role of different electrode materials (e.g., Pt, Ag, Au, and Cu) on the reduction potential. rsc.org Recent research has also demonstrated an electrochemical strategy for the direct carboxylation of pyridines using CO2, where the choice of the electrochemical cell setup influences the site selectivity of the reaction. nih.gov

The table below summarizes key findings from electrochemical studies on pyridine derivatives.

Table 2: Summary of Electrochemical Studies on Pyridine Derivatives

| Compound/System | Technique | Key Findings | Reference |

|---|---|---|---|

| Pyridine-3-carboxylic acid | Potentiostatic and galvanostatic techniques | Electroreduction yields pyridine-3-aldehyde. | researchgate.net |

| Lanthanide complexes with pyridine-2,6-dicarboxylic acid | Electrochemical analysis | Characterization of photoelectrochemical performance for dye-sensitized solar cells. | nih.gov |

| Pyridinium | Cyclic voltammetry | Reduction potential is surface dependent; unique reversible features on platinum electrodes. | rsc.org |

| Pyridines with CO2 | Electrolysis | C5-carboxylation in a divided cell; C4-carboxylation in an undivided cell. | nih.gov |

Advanced Microscopy for Morphological and Elemental Analysis (e.g., SEM, EDS)

Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS), are employed to investigate the surface morphology and elemental composition of materials derived from this compound.

SEM provides high-resolution images of the sample's surface, revealing details about its texture, particle size, and shape. EDS, often coupled with SEM, allows for the qualitative and semi-quantitative analysis of the elemental composition of the sample. This is particularly useful for confirming the presence of expected elements in synthesized materials.

For instance, in the characterization of dual lanthanide-doped core-shell fluorescent silica-based nanoparticles, which can be used for the detection of pyridine-2,6-dicarboxylic acid, TEM and EDS are used to examine the morphology and elemental distribution within the nanoparticles. mdpi.com

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Sustainable Methodologies for Pyridine-2,3-dicarbaldehyde

The development of eco-friendly and efficient synthetic pathways to this compound and its precursors is a key area of ongoing research. Traditional multi-step syntheses are often hampered by harsh reaction conditions, low yields, and the generation of hazardous waste. Modern research is focused on overcoming these limitations through greener and more sustainable approaches.

A primary precursor, pyridine-2,3-dicarboxylic acid, can be synthesized from quinoline (B57606) through oxidation. google.comepo.org Sustainable methodologies are being explored for this conversion, moving away from stoichiometric heavy metal oxidants. One promising approach involves the use of hydrogen peroxide as a green oxidant in the presence of a catalyst. organic-chemistry.org The development of continuous flow microreactors for N-oxidation reactions of pyridine (B92270) derivatives also represents a significant step towards safer and more efficient industrial production. researchgate.netrsc.org

Once pyridine-2,3-dicarboxylic acid is obtained, its conversion to this compound can be achieved through two main sustainable routes: selective reduction of the dicarboxylic acid or its ester derivatives, or the oxidation of the corresponding diol, 2,3-bis(hydroxymethyl)pyridine.

Sustainable Oxidation and Reduction Strategies:

| Transformation | Reagent/Catalyst | Key Advantages |

| Oxidation of 2,3-bis(hydroxymethyl)pyridine | Air/O₂ with photocatalyst (e.g., thioxanthenone) | Utilizes air as the oxidant, mild conditions, metal-free. rsc.orgmdpi.com |

| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Mo-based) | Green oxidant, high selectivity, no over-oxidation. mdpi.com | |

| Palladium supported on iota-carrageenan | Heterogeneous catalyst, recyclable, aerobic oxidation. rsc.org | |

| Selective Reduction of Pyridine-2,3-dicarboxylic Acid/Esters | Hydrosilanes with photoredox catalysis | Mild conditions, high yields, good functional group tolerance. acs.org |

| Fiddler Crab-Type Boranes | Catalytic reduction of esters to aldehydes. acs.org | |

| DIBAL-H in continuous flow | Enhanced selectivity and yield compared to batch processes. beyondbenign.org |

These emerging methodologies align with the principles of green chemistry by minimizing waste, avoiding toxic reagents, and improving energy efficiency. researchgate.net Future research will likely focus on the development of highly selective and reusable catalysts for these transformations, further enhancing their industrial applicability.

Expanded Applications in Sensor Technology and Advanced Optical Probes

The bifunctional nature of this compound makes it an exceptional building block for the design of highly selective and sensitive chemosensors and optical probes. The two aldehyde groups can readily undergo condensation reactions, particularly with primary amines, to form Schiff bases. This reactivity is the foundation for creating a diverse range of sensor molecules.

Pyridine-based fluorescent sensors have demonstrated significant potential for detecting a variety of analytes, including metal cations and environmental pollutants. acs.orgbeyondbenign.org The pyridine nitrogen atom and the adjacent aldehyde groups can act as a multidentate binding site for metal ions. Upon ion binding, changes in the electronic properties of the molecule can lead to observable changes in its fluorescence or color, forming the basis of colorimetric and fluorimetric sensing. researchgate.netrsc.org

Design Principles for this compound-Based Sensors:

Schiff Base Formation: Condensation with fluorescent anilines or other aromatic amines can generate "turn-on" or "turn-off" fluorescent probes. The chelation of a target ion can restrict the C=N bond isomerization, leading to chelation-enhanced fluorescence (CHEF). google.comrsc.org

Metal Ion Recognition: The N,O-donor sites created by the pyridine nitrogen and the carbonyl oxygens (or the imine nitrogens and hydroxyl groups in the Schiff base product) are well-suited for binding a range of metal ions. Sensors based on related pyridine-dicarboxamide and pyridine-dicarboxylate scaffolds have shown high selectivity for ions such as Fe³⁺, Hg²⁺, Ni²⁺, and Cu²⁺. epo.orggoogle.com

Anion Sensing: The in-situ formed metal complexes of this compound-derived ligands can be used for the cascade recognition of anions like pyrophosphate (PPi). researchgate.netrsc.org

Future research is directed towards developing sensors with lower detection limits, higher selectivity, and applicability in complex biological and environmental samples. The use of two-photon microscopy with these probes is also an exciting avenue for in-vivo imaging applications.

Advanced Materials Design and Functionalization via this compound Scaffolds

This compound and its derivatives are pivotal in the design and synthesis of advanced functional materials, most notably Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The corresponding pyridine-2,3-dicarboxylate is an excellent ligand for MOF synthesis, creating frameworks with interesting topologies and properties. mdpi.commdpi.com

These MOFs exhibit potential applications in gas storage, catalysis, and as luminescent materials. For instance, MOFs constructed from pyridine-2,3-dicarboxylate and flexible bispyridyl ligands have been shown to exhibit intense fluorescent emissions. mdpi.commdpi.com

Applications in Advanced Materials:

| Material Type | Role of this compound Scaffold | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As the precursor to the pyridine-2,3-dicarboxylate linker. | Gas storage, catalysis, photoluminescence. mdpi.commdpi.com |

| Coordination Polymers | Forms diverse structural motifs with different metal ions. | Magnetic materials, luminescent materials. mdpi.com |

| Functionalized Nanoparticles | The aldehyde groups can be used to covalently attach the molecule to the surface of nanoparticles (e.g., silica (B1680970) or magnetic nanoparticles), imparting new functionalities. | Catalysis, targeted drug delivery, bio-imaging. |

| Novel Polymers | Can be incorporated into polymer backbones through reactions of the aldehyde groups, creating materials with specific thermal, optical, or metal-binding properties. | Membranes for separation, stimuli-responsive materials. |

Future research will focus on the synthesis of novel MOFs and coordination polymers with tailored pore sizes, functionalities, and properties. The post-synthetic modification of materials using this compound is another promising direction, allowing for the introduction of reactive aldehyde groups onto surfaces for further functionalization.

Deeper Theoretical Insights and Predictive Modeling for this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for gaining deeper insights into the structure, reactivity, and properties of molecules like this compound. Theoretical studies can elucidate the electronic properties that govern its behavior in synthesis and its interactions in sensor and material applications.

DFT calculations on related pyridine dicarboxylic acids have been used to investigate their molecular and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their reactivity and potential as corrosion inhibitors. Similar studies on this compound can provide valuable information about its electrostatic potential, charge distribution, and the reactivity of its aldehyde groups.

Areas for Theoretical Investigation:

Reaction Mechanisms: Computational modeling can be used to predict the transition states and reaction pathways for the synthesis of this compound and its subsequent reactions, aiding in the optimization of reaction conditions.

Sensor-Analyte Interactions: Theoretical calculations can model the binding of metal ions and other analytes to sensors derived from this compound. This can help in understanding the origin of selectivity and in designing new sensors with improved performance.

Material Properties: The electronic and structural properties of MOFs and polymers incorporating the this compound scaffold can be predicted using computational methods, guiding the synthesis of materials with desired properties.

Spectroscopic Properties: DFT can be used to calculate and predict spectroscopic data (e.g., NMR, IR, UV-Vis), which is invaluable for the characterization of new compounds and materials.

The integration of predictive modeling with experimental work will accelerate the discovery and development of new applications for this compound. Machine learning models trained on large datasets of chemical reactions could also be employed to predict optimal synthetic routes and reaction outcomes.

Q & A

Q. What are the standard synthetic routes for Pyridine-2,3-dicarbaldehyde, and how can reaction yields be optimized?

this compound is typically synthesized via oxidation of pyridine-2,3-dimethanol or through selective formylation of pyridine derivatives. A common approach involves:

- Step 1 : Starting with pyridine-2,3-dicarboxylic acid (or its ester derivatives), followed by controlled reduction to the diol intermediate.

- Step 2 : Oxidation using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the dialdehyde .

Optimization : Reaction yields (e.g., ~95% in some protocols) depend on solvent polarity, temperature control (e.g., 0–25°C), and stoichiometric excess of oxidizing agents. Anhydrous conditions are critical to avoid side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Distinct aldehyde proton signals appear at δ ~9.8–10.2 ppm, while pyridinic protons resonate between δ 7.5–8.5 ppm .

- FT-IR : Strong stretches at ~1700 cm⁻¹ (C=O) and ~2750 cm⁻¹ (C-H aldehydic) confirm functionality .

- ESI-MS : Molecular ion peaks ([M+H]⁺) around m/z 179.1 validate purity .

Cross-referencing with elemental analysis (C, H, N) ensures structural fidelity .

Advanced Research Questions

Q. How do coordination modes of this compound with transition metals impact its utility in catalysis or material science?

this compound acts as a tridentate ligand, binding via two aldehyde oxygens and the pyridinic nitrogen. For example:

- Copper(II) complexes : Exhibit distorted square-planar geometry, enhancing catalytic activity in oxidation reactions .

- Lanthanide coordination : Forms luminescent Eu(III)/Tb(III) complexes, with emission lifetimes influenced by ligand triplet energy levels .

Methodological Note : X-ray crystallography (e.g., bond angles ~92–158° in Cu complexes) and DFT calculations are critical for elucidating coordination geometry .

Q. How should researchers address contradictions in thermal stability data for this compound derivatives?

Discrepancies in decomposition temperatures (e.g., 188–190°C in some studies vs. higher ranges in others) arise from:

- Sample purity : Impurities (e.g., residual solvents) lower observed stability. Use HPLC or TGA-FTIR to verify purity .

- Experimental conditions : Oxidative vs. inert atmospheres (N₂ vs. air) significantly alter decomposition pathways .

Recommendation : Replicate studies under controlled conditions and compare with literature (e.g., Arnaud et al., 2003) to resolve inconsistencies .

Q. What strategies mitigate challenges in synthesizing air-sensitive Schiff base derivatives of this compound?

Schiff base formation (e.g., with amines) is prone to hydrolysis. Key strategies include:

- Anhydrous solvents : Use dried THF or DMF under nitrogen atmosphere.

- Catalytic acids : Add glacial acetic acid (1–2 mol%) to accelerate imine formation .

- Workup : Rapid filtration and storage under desiccants (e.g., silica gel) prevent degradation .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound in aqueous solutions?

Q. How can researchers design stability studies for this compound under varying pH conditions?

- Buffer systems : Use Tris-HCl (pH 7–9) or acetate (pH 4–6) to simulate biological or environmental conditions.

- Analytical tools : Monitor degradation via UV-Vis (λmax ~260 nm for pyridine ring) and HPLC .

- Data interpretation : Compare kinetic degradation rates (e.g., t½) with computational models to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.